REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([N:14]2[CH2:19][CH2:18][CH2:17][NH:16][C:15]2=[O:20])[CH2:10][CH2:9]1)C1C=CC=CC=1>[OH-].[OH-].[Pd+2]>[N:11]1([N:14]2[CH2:19][CH2:18][CH2:17][NH:16][C:15]2=[O:20])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:1.2.3|
|
Name
|
1-(4-benzylpiperazin-1-yl)tetrahydropyrimidin-2(1H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)N1C(NCCC1)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 60 hours under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)N1C(NCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |